Pyrene-PEG5-alcohol
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Overview
Description
Pyrene-PEG5-alcohol is a PEG-based PROTAC linker . It is a pyrene labeled PEG derivative containing an hydroxyl group, which enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . The synthesis of substituted pyrenes can be achieved by indirect methods . One such method involves the tetrahydropyrene (THPy) approach, which effectively performs electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .Molecular Structure Analysis
The molecular weight of this compound is 465.6 g/mol . Its molecular formula is C27H31NO6 . It contains a pyrene functional group and an alcohol functional group .Chemical Reactions Analysis
In the context of PROTACs, this compound plays a crucial role. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, enabling the formation of PROTACs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 465.6 g/mol and a molecular formula of C27H31NO6 . It is a pyrene labeled PEG derivative containing an hydroxyl group .Scientific Research Applications
Electrochemical Polymerization : Pyrene can be electrochemically polymerized in mixed electrolytes containing polyethylene glycol (PEG). This process leads to the formation of oligopyrene, which exhibits strong blue light emission and has potential applications in organic electronic displays and electroluminescent devices (Huang et al., 2003).
Multiresponsive Hydrogels : Pyrene, combined with PEG, can be used to create multiresponsive hydrogels. These hydrogels can respond to external stimuli such as water content, and have applications in complex optical and mechanical materials, potentially useful in transient photolithography processes (Rasch & Göstl, 2021).
Drug Delivery Systems : Hyperbranched polyether polyols, which include PEG chains and pyrene, have been explored as drug delivery systems. They can effectively encapsulate and release drugs like tamoxifen, with applications in cancer treatment (Tziveleka et al., 2006).
Biodegradable Nanocarriers : Pyrene-labeled poly(ethylene glycol)-polylactide conjugates are explored for their thermal properties and physicochemical behavior in aqueous solutions. These materials are promising for use as fluorescence probes in studying the distribution and internalization of polymeric micelles in biomedical applications (Chen et al., 2015).
Fluorescence Cellular Imaging : Water-dispersible orange emitters containing pyrene have been synthesized for one- and two-photon fluorescence imaging. These are used in cellular imaging, providing insights into biological processes at the cellular level (Wang et al., 2012).
Mechanism of Action
Target of Action
Pyrene-PEG5-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that catalyze the transfer of ubiquitin to a substrate protein, a process that is critical for regulating protein degradation .
Mode of Action
The mode of action of this compound involves the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is a crucial pathway for protein degradation in cells. By inducing the degradation of target proteins, this compound can influence various cellular processes that are regulated by these proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially influencing cell growth, differentiation, and survival .
Action Environment
The action of this compound, like other PROTACs, occurs within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability.
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrene-PEG5-alcohol plays a crucial role in the formation of PROTAC molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The pyrene moiety in this compound can interact with various biomolecules, enabling the formation of PROTACs .
Cellular Effects
As a component of PROTACs, it contributes to the selective degradation of target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . It connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, enabling the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would likely be related to the stability and degradation of the PROTAC molecules .
Metabolic Pathways
As a component of PROTACs, it may be involved in the ubiquitin-proteasome system .
Subcellular Localization
As a component of PROTACs, its localization would likely depend on the target protein and the E3 ubiquitin ligase .
properties
IUPAC Name |
N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c29-11-13-32-15-17-34-19-18-33-16-14-31-12-10-28-27(30)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)26(22)25(20)21/h1-9,29H,10-19H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHAVYJGOEYTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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